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Abstract

Alpha-actinin (ACTN) is a crucial cytoskeletal protein belonging to the spectrin superfamily,
responsible for crosslinking actin filaments and providing structural integrity at key cellular
locations such as focal adhesions and muscle Z-disks.[1] As a scaffold, it integrates the
cytoskeleton with signaling pathways, interacting with a multitude of cellular components.[1]
This guide provides a comprehensive technical overview of the structure of alpha-actinin, its
isoforms, and its regulation. It is intended for researchers, scientists, and drug development
professionals seeking a detailed understanding of this essential protein. The guide includes
guantitative structural data, detailed experimental protocols for studying alpha-actinin, and
visualizations of its domain architecture and signaling context.

Hierarchical Structure of Alpha-Actinin

Alpha-actinin functions as an anti-parallel homodimer, forming a characteristic rod-shaped
structure approximately 360 A in length.[2] This dimeric arrangement is fundamental to its
ability to crosslink and bundle F-actin.[1] Each monomer, with a molecular weight of
approximately 100-104 kDa, is a modular protein composed of three primary functional
domains: an N-terminal actin-binding domain, a central rod domain, and a C-terminal
calmodulin-like domain.[1][3]

Monomeric Domain Architecture

A single alpha-actinin polypeptide chain is organized into distinct functional regions:
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e N-Terminal Actin-Binding Domain (ABD): This highly conserved domain is responsible for
binding to F-actin.[1] It is composed of two tandem calponin homology (CH) domains, CH1
and CH2.[4] Each CH domain consists of about 110 residues forming a compact globular
structure.[4] The ABD can exist in a "closed" conformation, where the CH domains interact
closely, or an "open," higher-affinity state, a transition regulated by binding partners like
phosphoinositides.[1]

» Flexible Neck Region: A flexible linker of approximately 24 residues connects the ABD to the
central rod. This region is crucial for the conformational flexibility of the ABD, allowing it to
adopt different structural states.[4]

e Central Rod Domain: This domain forms the rigid backbone of the monomer and is
composed of four tandem spectrin-like repeats (SR1-SR4).[4] Each repeat is a three-helix
bundle of 106 to 122 residues.[4] The rod domain is primarily responsible for the anti-parallel
dimerization of alpha-actinin.[1]

e C-Terminal Calmodulin-like (CaM) Domain: Located at the C-terminus, this domain contains
two pairs of EF-hand motifs (EF1/2 and EF3/4).[1] Its function is isoform-dependent. In non-
muscle isoforms, it binds calcium, which inhibits actin binding, whereas in muscle isoforms,
this calcium sensitivity is typically lost.[1] This domain is also involved in an autoinhibitory
interaction with the neck region, which can be relieved by signaling molecules.[2]

Click to download full resolution via product page

Quaternary Structure: The Anti-Parallel Dimer

The functional unit of alpha-actinin is a homodimer formed by the anti-parallel association of
two monomers.[1] This dimerization is mediated by strong interactions between the spectrin
repeats of the central rod domains, with a dissociation constant (Kd) in the picomolar range
(~10 pM), indicating a very stable complex.[1] The spectrin repeats of one monomer interact
with the corresponding repeats of the other in a twisted arrangement (SR1 with SR4', SR2 with
SR3', etc.), resulting in a rigid, elongated molecule with an actin-binding domain at each end.[5]
This architecture is essential for its function as an actin filament crosslinker.
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Quantitative Structural and Binding Data

Precise quantitative data is essential for understanding the molecular mechanics and
interactions of alpha-actinin. The following tables summarize key parameters for human alpha-
actinin isoforms.

Table 1: Physical Properties and Domain Boundaries of

loha-Actini IE

ACTN1 ACTN4
ACTN2 ACTN3 Reference(s
Property (Non- (Non-
(Muscle) (Muscle) )
muscle) muscle)
Gene ACTN1 ACTN2 ACTN3 ACTN4 [31161[7]
Amino Acids ~ ~892 894 ~901 911 [3][6][8]
Molecular
, ~103 103.8 ~103 ~100 [3][71[9]

Weight (kDa)
Domain
Boundaries
(ACTN4)

CH1 N/A N/A N/A aa 50-154 [7]

CH2 N/A N/A N/A aa 163-269 [7]

SR1 N/A N/A N/A aa 293-403 [7]

SR2 N/A N/A N/A aa 413-518 [7]

SR3 N/A N/A N/A aa 528-639 [7]

SR4 N/A N/A N/A aa 649-752 [7]

EF1 N/A N/A N/A aa 765-800 [7]

EF2 N/A N/A N/A aa 806-841 [7]
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Note: Domain boundaries are provided for human ACTN4 as a representative example and

may vary slightly between isoforms.

Table 2: Binding Affinities (Dissociation Constant, Kd) of

Alpha-Actinin

Interaction Conditions /
Isoform Kd Reference(s)
Partner Notes
Indicates a highly
Dimerization ACTN4 ~10 pM stable dimeric [1]
complex.
In vitro co-
) sedimentation
F-Actin ACTN4 (WT) 0.267 uM [10][11]
assay, Ca2+-
free.
In the presence
ACTN4 (WT) 1.216 uM [10][11]
of 1.5 mM Ca2+.
Disease mutant
ACTN4 (K255E _
0.046 pM with ~6-fold [10][11]
Mutant) ] o
higher affinity.
ACTN4 General reported
1-5 uM [12]
(General) range.
Binding to the C-
Titin (Zr-7) ACTN2 (WT) 2.90 uM terminal CaM [2]
domain.
Affinity increases
ACTN2 (WT) + .
0.38 uM ~7.6-fold with [2]
PIP2
PIP2.
Isolated domain
ACTN2 (Isolated o
0.24 uM binding, no [2]
CaM) R
autoinhibition.
_ Binding to the
Calcium (Ca2+) ACTN1 45-55 M [13]

EF-hand motifs.
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Experimental Protocols

Investigating the structure and interactions of alpha-actinin requires a suite of biochemical and
cell biology techniques. Below are detailed protocols for key experiments.

Recombinant Alpha-Actinin Expression and Purification
(His-Tag)

This protocol describes the expression of N-terminally 6xHis-tagged alpha-actinin in E. coli and
subsequent purification using Nickel-NTA affinity chromatography.

A. Expression:

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the 6xHis-
alpha-actinin construct.

e Inoculate a 10 mL LB broth starter culture (with appropriate antibiotic) and grow overnight at
37°C with shaking.

e Inoculate 1 L of LB broth with the starter culture and grow at 37°C until the OD600 reaches
0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

e Continue to culture for 4-6 hours at 25-30°C to improve protein solubility.

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C.

B. Purification (Native Conditions):

o Thaw the cell pellet on ice and resuspend in 20-30 mL of ice-cold Ni-NTA Lysis Buffer (50
mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL
lysozyme and a protease inhibitor cocktalil.

 Incubate on ice for 30 minutes with gentle rocking.

o Lyse the cells by sonication on ice (e.g., 6 cycles of 15-second bursts with 45-second rests).
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Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.
Load the cleared lysate onto the column. Collect the flow-through for analysis.

Wash the column with 10 column volumes of Ni-NTA Wash Buffer (50 mM NaH2PO4, 300
mM NaCl, 20 mM imidazole, pH 8.0).

Elute the protein with 5 column volumes of Ni-NTA Elution Buffer (50 mM NaH2PO4, 300
mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

Analyze fractions by SDS-PAGE to identify those containing pure alpha-actinin.

Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES
pH 7.5, 150 mM NaCl, 1 mM DTT). Confirm purity and concentration.

F-Actin Co-Sedimentation Assay

This assay quantitatively measures the binding of alpha-actinin to filamentous actin (F-actin).

Actin Polymerization: Polymerize purified G-actin (e.g., 20 uM) by adding 1/10th volume of
10x Polymerization Buffer (e.g., 500 mM KCI, 20 mM MgCI2, 10 mM ATP) and incubating at
room temperature for at least 1 hour.

Reaction Setup: In ultracentrifuge tubes, prepare a series of reactions containing a fixed
concentration of F-actin (e.g., 5 uM) and increasing concentrations of purified alpha-actinin
(e.g., 0.1 uM to 20 uM) in Reaction Buffer (e.g., 20 mM Tris-HCI pH 7.5, 50 mM KCI, 2 mM
MgCI2, 1 mM DTT). Include two control tubes: one with F-actin alone and one with the
highest concentration of alpha-actinin alone.

Incubation: Incubate all samples at room temperature for 30-60 minutes to allow binding to
reach equilibrium.

Sedimentation: Centrifuge the samples at 100,000 x g for 30 minutes at 22°C to pellet the F-
actin and any bound proteins.
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o Sample Analysis: Carefully separate the supernatant from the pellet for each reaction.
Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant
volume.

e Quantification: Run equal volumes of supernatant (unbound protein) and pellet (bound
protein) fractions on an SDS-PAGE gel. Stain with Coomassie Blue. Quantify the band
intensities using densitometry.

o Data Analysis: Plot the concentration of bound alpha-actinin versus the concentration of free
(unbound) alpha-actinin. Fit the data to a binding isotherm (e.g., a single-site binding model)
to calculate the dissociation constant (Kd).[14]

Co-Immunoprecipitation (Co-IP) for Interaction Partners

This protocol is used to identify proteins that interact with alpha-actinin within a cellular context.

e Cell Culture and Lysis:

(@]

Culture cells (e.g., HEK293T or HelLa) to ~90% confluency.
o Wash cells twice with ice-cold PBS.

o Lyse cells on the plate by adding 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCI pH
7.4, 150 mM NacCl, 1 mM EDTA, 1% NP-40, supplemented with protease and
phosphatase inhibitor cocktails).

o Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20
minutes with occasional vortexing.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the
supernatant to a new tube.

e Pre-clearing (Optional but Recommended):
o Add 20 pL of Protein A/G agarose bead slurry to the ~1 mg of cell lysate.

o Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
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o Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the
supernatant (pre-cleared lysate) to a fresh tube.

e Immunoprecipitation:

o Add 2-5 ug of a high-quality anti-alpha-actinin antibody (or a negative control IgG) to the
pre-cleared lysate.

o Incubate on a rotator for 4 hours to overnight at 4°C.

o Add 30 pL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at
4°C.

e Washing:
o Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.

o Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis Buffer. After the final wash,
carefully remove all residual buffer.

e Elution and Analysis:

o Elute the protein complexes by resuspending the beads in 40 uL of 2x SDS-PAGE sample
buffer and boiling for 5-10 minutes.

o Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western
blotting or mass spectrometry to identify co-precipitated proteins.[15][16][17]

Alpha-Actinin in Signaling: Focal Adhesion
Assembly

Alpha-actinin is a key component of focal adhesions, dynamic structures that link the actin
cytoskeleton to the extracellular matrix (ECM) via integrin receptors. It plays a critical role in the
maturation and stabilization of these adhesions.

The assembly of a focal adhesion is a hierarchical process initiated by integrin clustering and
activation.
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« Initiation: Integrin receptors bind to the ECM, leading to their clustering. This recruits initiator
proteins like talin and kindlin to the cytoplasmic tails of the integrins.

 Talin Activation: Talin binds to integrins, causing a conformational change that activates the
integrin to a high-affinity state. Talin also directly binds to actin, providing the initial
mechanical link to the cytoskeleton.

o Recruitment of Core Components: The initial integrin-talin-actin complex serves as a
platform to recruit other core focal adhesion proteins, including Focal Adhesion Kinase (FAK)
and paxillin.

e Alpha-Actinin and Vinculin Recruitment: As the adhesion matures under actomyosin-
generated force, talin is mechanically stretched. This stretching exposes cryptic binding sites
for vinculin. Alpha-actinin is also recruited, where it crosslinks and stabilizes the actin
filaments emanating from the adhesion site. Vinculin further strengthens the link between
talin and actin.

o Maturation: Alpha-actinin bundles the actin stress fibers, providing a stable, force-resistant
connection that is essential for mature focal adhesions and downstream signaling events
that control cell migration, proliferation, and survival.[18][19][20][21]
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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